Cas no 1487951-61-0 ([(3-Bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine)
![[(3-Bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine structure](https://www.kuujia.com/scimg/cas/1487951-61-0x500.png)
[(3-Bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine Chemical and Physical Properties
Names and Identifiers
-
- 1487951-61-0
- EN300-840682
- AKOS013548916
- [(3-bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine
- [(3-Bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine
-
- Inchi: 1S/C17H26BrNO/c1-13-3-5-14(6-4-13)9-10-19-12-15-7-8-17(20-2)16(18)11-15/h7-8,11,13-14,19H,3-6,9-10,12H2,1-2H3
- InChI Key: VCKNIVNUGFKTBC-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)CNCCC1CCC(C)CC1)OC
Computed Properties
- Exact Mass: 339.11978g/mol
- Monoisotopic Mass: 339.11978g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
- XLogP3: 5.3
[(3-Bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840682-0.5g |
[(3-bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine |
1487951-61-0 | 95.0% | 0.5g |
$535.0 | 2025-02-21 | |
Enamine | EN300-840682-1.0g |
[(3-bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine |
1487951-61-0 | 95.0% | 1.0g |
$557.0 | 2025-02-21 | |
Enamine | EN300-840682-2.5g |
[(3-bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine |
1487951-61-0 | 95.0% | 2.5g |
$1089.0 | 2025-02-21 | |
Enamine | EN300-840682-0.05g |
[(3-bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine |
1487951-61-0 | 95.0% | 0.05g |
$468.0 | 2025-02-21 | |
Enamine | EN300-840682-0.1g |
[(3-bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine |
1487951-61-0 | 95.0% | 0.1g |
$490.0 | 2025-02-21 | |
Enamine | EN300-840682-5.0g |
[(3-bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine |
1487951-61-0 | 95.0% | 5.0g |
$1614.0 | 2025-02-21 | |
Enamine | EN300-840682-0.25g |
[(3-bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine |
1487951-61-0 | 95.0% | 0.25g |
$513.0 | 2025-02-21 | |
Enamine | EN300-840682-10.0g |
[(3-bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine |
1487951-61-0 | 95.0% | 10.0g |
$2393.0 | 2025-02-21 |
[(3-Bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine Related Literature
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
Additional information on [(3-Bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine
Recent Advances in the Study of [(3-Bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine (CAS: 1487951-61-0)
The compound [(3-Bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine (CAS: 1487951-61-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding its synthesis, pharmacological properties, and potential clinical implications.
Recent studies have focused on the synthesis and optimization of this compound, highlighting its unique structural features. The presence of a bromo-methoxy phenyl group and a methylcyclohexyl ethylamine moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS). Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity.
Pharmacological evaluations have revealed that [(3-Bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine exhibits promising activity as a modulator of neurotransmitter systems. Preliminary in vitro studies indicate its affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of neuropsychiatric disorders such as depression and anxiety. Additionally, its unique chemical structure may offer advantages in terms of blood-brain barrier penetration and metabolic stability.
In vivo studies using animal models have further supported these findings. The compound demonstrated dose-dependent effects on behavioral paradigms associated with mood regulation and cognitive function. Notably, it showed a favorable safety profile with minimal off-target effects, which is a critical consideration for further drug development. These results have spurred interest in exploring its mechanism of action at the molecular level, with ongoing research focusing on its interactions with specific receptor subtypes.
Beyond its CNS applications, recent investigations have explored the compound's potential in other therapeutic areas. For instance, its anti-inflammatory properties have been evaluated in models of chronic inflammation, with promising results. The bromo-methoxy phenyl group is thought to contribute to its ability to modulate inflammatory pathways, making it a candidate for the development of novel anti-inflammatory agents.
Despite these encouraging findings, several challenges remain. The compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), require further characterization to optimize its therapeutic potential. Additionally, more extensive toxicological studies are needed to ensure its safety for human use. Researchers are also exploring structural analogs to enhance its efficacy and reduce potential side effects.
In conclusion, [(3-Bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine (CAS: 1487951-61-0) represents a promising candidate for further development in the field of medicinal chemistry. Its unique structural and pharmacological properties offer multiple avenues for therapeutic application, particularly in CNS disorders and inflammation. Continued research efforts will be essential to fully elucidate its potential and translate these findings into clinical benefits.
1487951-61-0 ([(3-Bromo-4-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine) Related Products
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)




